molecular formula C11H5F3IN3 B6617727 5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile CAS No. 1515977-87-3

5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B6617727
CAS No.: 1515977-87-3
M. Wt: 363.08 g/mol
InChI Key: VDZPJHKYNLPQJY-UHFFFAOYSA-N
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Description

5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile: is a chemical compound that features a pyrazole ring substituted with an iodine atom and a trifluoromethyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Coupling with Benzonitrile: The iodinated pyrazole is coupled with a benzonitrile derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in the pyrazole ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The trifluoromethyl group and benzonitrile moiety can engage in various coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the pyrazole ring or benzonitrile moiety.

    Reduction Products: Reduced forms of the pyrazole ring or benzonitrile moiety.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology:

    Biochemical Probes: The compound can be used to study enzyme mechanisms or protein interactions.

    Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.

Medicine:

    Therapeutic Agents: Potential use in the treatment of diseases due to its unique chemical properties.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

  • 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile
  • 1H-Pyrazole, 1-[4-[(4-iodo-1H-pyrazol-1-yl)sulfonyl]phenyl]-5-(4-methylphenyl)-3-(trifluoromethyl)

Uniqueness:

  • Structural Features: The presence of both iodine and trifluoromethyl groups in the same molecule is relatively rare and imparts unique chemical properties.
  • Reactivity: The compound’s reactivity profile is distinct due to the combination of these functional groups.
  • Applications: Its potential applications in various fields of research and industry set it apart from similar compounds.

Properties

IUPAC Name

5-(4-iodopyrazol-1-yl)-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3IN3/c12-11(13,14)10-2-1-9(3-7(10)4-16)18-6-8(15)5-17-18/h1-3,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZPJHKYNLPQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(C=N2)I)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515977-87-3
Record name 5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile
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